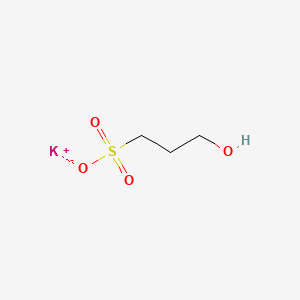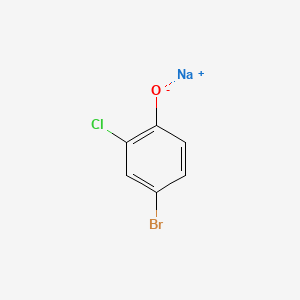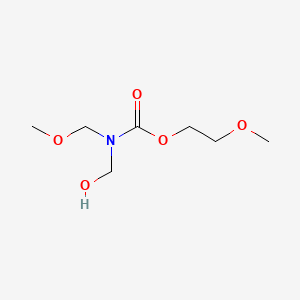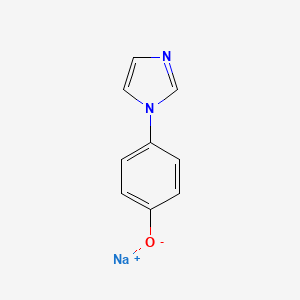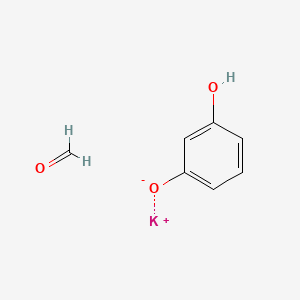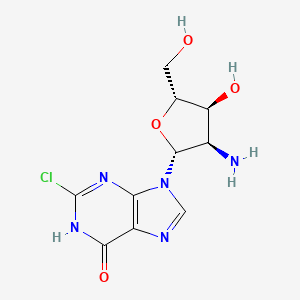
2'-Amino-2'deoxy-2-chloroinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2’-deoxy-2-chloroinosine is a synthetic nucleoside analog with the molecular formula C10H12ClN5O4 and a molecular weight of 301.68638 g/mol . This compound is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a chlorine atom, making it a unique derivative of inosine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by amination using ammonia or an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-2-chloroinosine may involve large-scale synthesis using similar chlorination and amination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxy-2-chloroinosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield inosine derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus oxychloride.
Amination Reagents: Ammonia, primary or secondary amines.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted inosine derivatives, such as 2’-amino-2’-deoxyinosine, 2’-nitroso-2’-deoxyinosine, and 2’-hydroxy-2’-deoxyinosine .
Scientific Research Applications
2’-Amino-2’-deoxy-2-chloroinosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and for studying nucleoside chemistry.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxy-2-chloroinosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and nucleases, leading to the inhibition of DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2’-Amino-2’-deoxyinosine
- 2’-Chloro-2’-deoxyinosine
- 2’-Fluoro-2’-deoxyinosine
Uniqueness
2’-Amino-2’-deoxy-2-chloroinosine is unique due to the presence of both an amino group and a chlorine atom at the 2’ position, which imparts distinct chemical and biological properties compared to other inosine derivatives. This dual modification enhances its potential as a therapeutic agent and a research tool .
Properties
CAS No. |
76727-51-0 |
|---|---|
Molecular Formula |
C10H12ClN5O4 |
Molecular Weight |
301.69 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-chloro-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7-5(8(19)15-10)13-2-16(7)9-4(12)6(18)3(1-17)20-9/h2-4,6,9,17-18H,1,12H2,(H,14,15,19)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
YCJHMUMFXXZXNK-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)Cl |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





